molecular formula C22H25ClN4O2S B306004 N-(4-chlorophenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(4-chlorophenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B306004
M. Wt: 445 g/mol
InChI Key: GBRFNDRLADURSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as CEPM, is a chemical compound that has been studied for its potential use in scientific research applications. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is not fully understood, but it is thought to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which may contribute to its antioxidant properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, this compound has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have analgesic and antipyretic effects in animal models.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models, which makes it a safe compound to use in lab experiments. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, its efficacy and toxicity in humans are not yet known, which limits its potential for clinical use.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide. One area of research could focus on improving our understanding of its mechanism of action. This could involve studying the compound's effects on specific enzymes or signaling pathways involved in cancer cell proliferation and apoptosis. Another area of research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity. Finally, research could be conducted to determine the safety and efficacy of this compound in human clinical trials, which would be a critical step in determining its potential for clinical use.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves the reaction of 4-chlorobenzyl chloride with 2-aminothiophenol, followed by the reaction of the resulting intermediate with ethyl 4-(bromomethyl)-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-carboxylate. The final product is obtained through the reaction of the intermediate with acetic anhydride and acetic acid. The synthesis of this compound has been optimized to improve yield and purity, and it has been shown to be a reliable and reproducible method.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(4-ethyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been studied for its potential use in scientific research applications, particularly in the field of cancer research. It has been shown to have anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of other diseases such as arthritis and cardiovascular disease.

properties

Molecular Formula

C22H25ClN4O2S

Molecular Weight

445 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H25ClN4O2S/c1-4-27-20(13-29-19-11-5-16(6-12-19)15(2)3)25-26-22(27)30-14-21(28)24-18-9-7-17(23)8-10-18/h5-12,15H,4,13-14H2,1-3H3,(H,24,28)

InChI Key

GBRFNDRLADURSV-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)COC3=CC=C(C=C3)C(C)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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